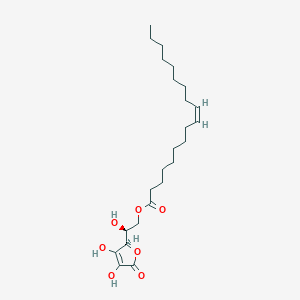
Ascorbyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ascorbyl oleate is a bioconjugate molecule that combines the properties of L-ascorbic acid (vitamin C) and oleic acid. This compound is known for its antioxidant properties, making it a valuable ingredient in various industries, including food, pharmaceuticals, and cosmetics. This compound is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties, which allows it to form supramolecular nano-self-assembled aggregates in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ascorbyl oleate can be synthesized enzymatically using lipases as biocatalysts. One common method involves the use of immobilized lipase from Candida antarctica, which catalyzes the esterification of L-ascorbic acid with oleic acid. The reaction is typically carried out in non-polar solvents like tert-amyl alcohol, with molecular sieves added to remove water formed during the reaction .
Industrial Production Methods: Industrial production of this compound often employs a rotating basket reactor operated in sequential batches. This method allows for easy recycling of the catalyst and maintains high yields over multiple batches. Solvents like 2-methyl-2-butanol and acetone are commonly used, with the operational stability of the catalyst being a crucial factor .
Chemical Reactions Analysis
Types of Reactions: Ascorbyl oleate primarily undergoes esterification reactions. It can also participate in oxidation and reduction reactions due to the presence of the ascorbic acid moiety.
Common Reagents and Conditions:
Esterification: Catalyzed by lipases, typically in non-polar solvents with molecular sieves to remove water.
Oxidation: this compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Major Products: The primary product of the esterification reaction is this compound itself. In oxidation reactions, the major products are typically the oxidized forms of the radicals or reactive oxygen species that this compound neutralizes .
Scientific Research Applications
Ascorbyl oleate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant to stabilize reactive compounds and prevent oxidative degradation.
Biology: Protects biomolecules such as proteins and nucleic acids from oxidative damage.
Medicine: Incorporated into formulations to enhance the stability and efficacy of pharmaceutical products.
Industry: Used in food and cosmetic products to extend shelf life and improve stability
Mechanism of Action
Ascorbyl oleate exerts its effects primarily through its antioxidant properties. The ascorbic acid moiety donates hydrogen atoms to lipid radicals, removing molecular oxygen and quenching singlet oxygen. This action helps regenerate α-tocopherol from tocopheroxyl radical species and scavenges aqueous radicals. The esterification reaction mechanism involves the formation of a complex between ascorbic acid, oleic acid, and the immobilized lipase, resulting in the production of this compound and water .
Comparison with Similar Compounds
Ascorbyl Palmitate: Another ester of L-ascorbic acid, known for its antioxidant properties and used in similar applications.
Ascorbyl Linoleate: An ester of L-ascorbic acid and linoleic acid, used for its antioxidant and surfactant properties.
Uniqueness: Ascorbyl oleate is unique due to its combination of the redox properties of ascorbic acid and the fluid state of the oleic acid tail. This combination allows it to form stable nano-self-assembled aggregates in water, making it particularly effective in protecting hydrophobic active ingredients from oxidative damage .
Properties
CAS No. |
2495-84-3 |
|---|---|
Molecular Formula |
C24H40O7 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h9-10,19,23,25,27-28H,2-8,11-18H2,1H3/b10-9-/t19-,23+/m0/s1 |
InChI Key |
JPBAVLUULZJFFO-JENHRLMUSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















